2-Amino-3,5-dichlorobenzoic acid

Catalog No.
S572861
CAS No.
2789-92-6
M.F
C7H5Cl2NO2
M. Wt
206.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-3,5-dichlorobenzoic acid

CAS Number

2789-92-6

Product Name

2-Amino-3,5-dichlorobenzoic acid

IUPAC Name

2-amino-3,5-dichlorobenzoic acid

Molecular Formula

C7H5Cl2NO2

Molecular Weight

206.02 g/mol

InChI

InChI=1S/C7H5Cl2NO2/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2H,10H2,(H,11,12)

InChI Key

KTHTXLUIEAIGCD-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1C(=O)O)N)Cl)Cl

Synonyms

2-Amino-3,5-dichlorobenzoic acid; 3,5-Dichloro-2-aminobenzoic acid; 3,5-Dichloroanthranilic acid; NSC 1116

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)N)Cl)Cl

General Applications

Scientific Field: Organic Synthesis, Pharmaceuticals, Agrochemicals, and Dyestuff

Summary of Application: 2-Amino-3,5-dichlorobenzoic acid is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .

Methods of Application: The specific methods of application can vary widely depending on the specific synthesis, pharmaceutical, agrochemical, or dyestuff being produced.

Results or Outcomes: The outcomes also depend on the specific application. In general, the use of 2-Amino-3,5-dichlorobenzoic acid as a raw material or intermediate can facilitate the production of a wide range of organic compounds .

Synthesis of Dichlorobenzamide Derivatives

Scientific Field: Organic Chemistry

Summary of Application: 2-Amino-3,5-dichlorobenzoic acid is used in the synthesis of dichlorobenzamide derivatives .

Methods of Application: The synthesis involves reactions of 3,5-dichlorobenzoyl chloride and arylamine compounds in N, N′ -dimethylformamide solution at 60 °C .

Results or Outcomes: This process yields a series of dichlorobenzamide derivatives in good yields. These new compounds and accompanying intermediates were characterized and confirmed by nuclear magnetic resonance and infrared spectroscopy .

Peptide Synthesis

Scientific Field: Biochemistry

Summary of Application: 2-Amino-3,5-dichlorobenzoic acid is used in peptide synthesis .

Methods of Application: The specific methods of application can vary widely depending on the specific peptide being synthesized.

Results or Outcomes: The outcomes also depend on the specific application. In general, the use of 2-Amino-3,5-dichlorobenzoic acid as a raw material can facilitate the production of a wide range of peptides .

Herbicide Production

Scientific Field: Agrochemistry

Summary of Application: 2-Amino-3,5-dichlorobenzoic acid is used in the production of the herbicide Chloramben .

Methods of Application: Chloramben is applied to soil to control the growth of weeds in various crops such as soybeans, dry beans, peanuts, sunflowers, peppers, cotton, sweet potatoes, squash, hardwood trees, shrubs, and some conifers .

Results or Outcomes: The use of Chloramben can effectively control the growth of weeds, thereby improving the yield and quality of the crops .

2-Amino-3,5-dichlorobenzoic acid is an organic compound with the molecular formula C₇H₅Cl₂NO₂. It features two chlorine atoms positioned at the 3 and 5 positions of the benzoic acid ring, along with an amino group at the 2 position. This compound is classified as an aromatic amine and is known for its distinctive physical properties, including a melting point of 226-229 °C and a boiling point of 344 °C . The presence of chlorine substituents enhances its reactivity and solubility in various solvents.

There is no documented information on the specific mechanism of action of 2-amino-3,5-dichlorobenzoic acid in biological systems.

As with any new compound, proper safety precautions should be taken when handling 2-amino-3,5-dichlorobenzoic acid. Due to the presence of chlorine atoms, it's advisable to assume some degree of irritation and potential toxicity.

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat when handling the compound [].
  • Work in a well-ventilated fume hood to avoid inhalation.
  • Refer to Safety Data Sheets (SDS) for specific handling and disposal procedures if available from suppliers.

The chemical reactivity of 2-amino-3,5-dichlorobenzoic acid can be attributed to its functional groups. Key reactions include:

  • Acid-Base Reactions: The carboxylic acid group can donate a proton, making it a weak acid with a pKa of approximately 4.20 .
  • Nucleophilic Substitution: The chlorine atoms can undergo nucleophilic substitution reactions, where nucleophiles can replace chlorine, leading to various derivatives.
  • Esterification: The carboxylic acid can react with alcohols to form esters under acidic conditions.

2-Amino-3,5-dichlorobenzoic acid exhibits notable biological activities, particularly in pharmacology and toxicology. Research indicates potential anti-inflammatory properties and its role as an intermediate in synthesizing pharmaceuticals . Additionally, studies have shown it may affect certain biological pathways due to its structural similarities to other bioactive compounds.

Several methods exist for synthesizing 2-amino-3,5-dichlorobenzoic acid:

  • Nitration followed by Reduction: Starting from chlorobenzoic acid, nitration can introduce a nitro group, which is then reduced to an amino group.
  • Direct Chlorination: Chlorination of benzoic acid derivatives can yield dichlorinated products, which are subsequently aminated.
  • Amine Substitution: Utilizing existing chlorinated benzoic acids and introducing an amine group via nucleophilic substitution reactions.

2-Amino-3,5-dichlorobenzoic acid has diverse applications across various fields:

  • Pharmaceuticals: It serves as a precursor in the synthesis of drugs due to its reactive functional groups.
  • Agrochemicals: Employed in formulating herbicides and pesticides.
  • Dyes and Pigments: Utilized in producing dyes due to its ability to form stable complexes with metal ions .

Research on the interactions of 2-amino-3,5-dichlorobenzoic acid includes:

  • Protein Binding Studies: Investigating how this compound interacts with various proteins can provide insights into its pharmacokinetics.
  • Toxicological Assessments: Evaluating its effects on cellular systems helps understand potential health risks associated with exposure.

Several compounds share structural similarities with 2-amino-3,5-dichlorobenzoic acid. Below is a comparison highlighting their unique features:

Compound NameMolecular FormulaKey Features
2-Amino-3,6-dichlorobenzoic acidC₇H₅Cl₂NO₂Similar structure; different chlorine position
4-Amino-3,5-dichlorobenzoic acidC₇H₅Cl₂NO₂Amino group at position 4; distinct reactivity
2-Amino-4-chlorobenzoic acidC₇H₈ClNO₂Lacks dichloro substituents; different biological activity
3-Amino-2,5-dichlorobenzoic acidC₇H₅Cl₂NO₂Different amino position; altered properties

The uniqueness of 2-amino-3,5-dichlorobenzoic acid lies in its specific arrangement of functional groups and chlorine atoms, which influences its chemical behavior and biological activity compared to similar compounds.

XLogP3

2.6

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2789-92-6

Wikipedia

3,5-Dichloroanthranilic acid

Dates

Modify: 2023-08-15

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